molecular formula C19H22N4O4S B14957405 4,5-dimethoxy-N~2~-{4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1H-indole-2-carboxamide

4,5-dimethoxy-N~2~-{4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1H-indole-2-carboxamide

Cat. No.: B14957405
M. Wt: 402.5 g/mol
InChI Key: AKWLCDMHBRQOBZ-UHFFFAOYSA-N
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Description

4,5-dimethoxy-N~2~-{4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1H-indole-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features an indole core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-N~2~-{4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the indole core, introduction of the thiazole moiety, and subsequent functionalization to achieve the final product. Common reagents used in these steps include various amines, carboxylic acids, and coupling agents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Core Structural Elements

ComponentRole in Synthesis
Indole core Provides the central scaffold for amide bond formation
Thiazole moiety Acts as a reactive site for amine coupling
Dimethoxy groups Influence solubility and reactivity during coupling reactions

Detailed Reaction Steps

Step 1: Preparation of Indole Carboxylic Acid
The starting material, 4,5-dimethoxy-1H-indole-2-carboxylic acid , is typically synthesized from its methyl ester precursor (methyl 4,5-dimethoxy-1H-indole-2-carboxylate) . Hydrolysis of the ester group under alkaline conditions (e.g., 10% NaOH reflux) yields the carboxylic acid. This step is critical for subsequent amide bond formation.

Step 2: Activation of the Carboxylic Acid
The carboxylic acid is activated using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide), often in the presence of a base (e.g., DMAP) . EDC is preferred over DCC due to better conversion rates and reduced purification challenges .

Step 3: Amide Bond Formation
The activated indole carboxylate reacts with 4-(5-methyl-1,3-thiazol-2-yl)amino-4-oxobutylamine under anhydrous conditions (e.g., dichloromethane). This step introduces the thiazole-containing substituent, leveraging the amine’s nucleophilicity to form the amide bond.

Step 4: Purification
Column chromatography or recrystallization is employed to isolate the final product, ensuring removal of byproducts like DCU (from EDC/DCC reactions) .

Reagents and Reaction Conditions

StepReagentsConditions
Hydrolysis of ester10% NaOH, water/ethanolReflux, 1–2 hours
Carboxylic acid activationEDC, DMAP, dichloromethane0°C to room temperature
Amide couplingThiazole amine, dichloromethaneRoom temperature, 2–4 hours

Comparative Analysis of Reaction Strategies

ApproachAdvantagesLimitations
EDC-mediated coupling Higher yield (76%), reduced side productsHigher cost compared to DCC
DCC-mediated coupling Lower costPoor conversion, DCU byproduct complicates purification
Hydroxylamine treatment Introduces hydroxylamino groups (alternative pathway)Not directly applicable to amide formation

Challenges and Optimization Insights

  • Purification difficulties : Unreacted starting materials and byproducts (e.g., DCU) often hinder isolation. EDC’s use minimizes this issue .

  • Yield enhancement : Optimal coupling conditions (temperature, solvent choice) are critical. For example, EDC reactions at 0°C to room temperature achieve better yields than DCC .

  • Structural robustness : The indole-thiazole conjugate’s stability under alkaline conditions must be verified during hydrolysis steps .

Scientific Research Applications

4,5-dimethoxy-N~2~-{4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-N~2~-{4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C19H22N4O4S

Molecular Weight

402.5 g/mol

IUPAC Name

4,5-dimethoxy-N-[4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C19H22N4O4S/c1-11-10-21-19(28-11)23-16(24)5-4-8-20-18(25)14-9-12-13(22-14)6-7-15(26-2)17(12)27-3/h6-7,9-10,22H,4-5,8H2,1-3H3,(H,20,25)(H,21,23,24)

InChI Key

AKWLCDMHBRQOBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)CCCNC(=O)C2=CC3=C(N2)C=CC(=C3OC)OC

Origin of Product

United States

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